

Alexidine Dihydrochloride: A Potent Agent Against Drug-Resistant Fungal Pathogens

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Compound of Interest

Compound Name: *Alexidine dihydrochloride*

Cat. No.: *B1665217*

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The rise of drug-resistant fungal infections poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. **Alexidine dihydrochloride** (AXD), a bisbiguanide compound traditionally used as an antiseptic, has emerged as a promising repurposed drug with broad-spectrum antifungal activity, particularly against resistant strains.^{[1][2][3]} This guide provides a comparative analysis of **Alexidine dihydrochloride's** efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy Against Planktonic Fungal Cells

Alexidine dihydrochloride has demonstrated significant potency against a wide range of fungal pathogens, including clinically relevant drug-resistant isolates.^{[1][4]} Its efficacy is notable against species that are often resistant to conventional antifungal agents like fluconazole.

Table 1: Minimum Inhibitory Concentration (MIC) of **Alexidine Dihydrochloride** and Comparator Antifungals against various Fungal Strains

Fungal Strain	Alexidine Dihydrochloride (µg/mL)	Fluconazole (µg/mL)	Voriconazole (µg/mL)	Amphotericin B (µg/mL)
Candida albicans (SC5314)	≤1.5	<0.125 - 0.25	-	-
Fluconazole-Resistant C. albicans (CA2, CA6, CA10)	≤1.5	>16	-	-
Candida glabrata (CG2, CG5)	≤1.5	-	-	-
Candida auris	≤1.5	>16	-	-
Candida parapsilosis	>1.5	-	-	-
Candida krusei	>1.5	-	-	-
Aspergillus fumigatus	1.5 - 3.0	-	0.25	-
Cryptococcus neoformans	≤1.5	-	-	-
Lichtheimia corymbifera	1.5 - 3.0	-	-	-
Scedosporium apiospermum	1.5 - 3.0	-	-	-
Candida hemeulonii sensu stricto	0.5	16	-	4
Trichophyton mentagrophytes	0.32 (MIC80)	-	-	-
Trichophyton rubrum	0.64 (MIC80)	-	-	-

Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Potent Anti-Biofilm Activity

Fungal biofilms are notoriously resistant to conventional antifungal therapies. **Alexidine dihydrochloride** has shown remarkable activity in both inhibiting the formation of and eradicating pre-formed biofilms.[\[1\]](#)[\[2\]](#)

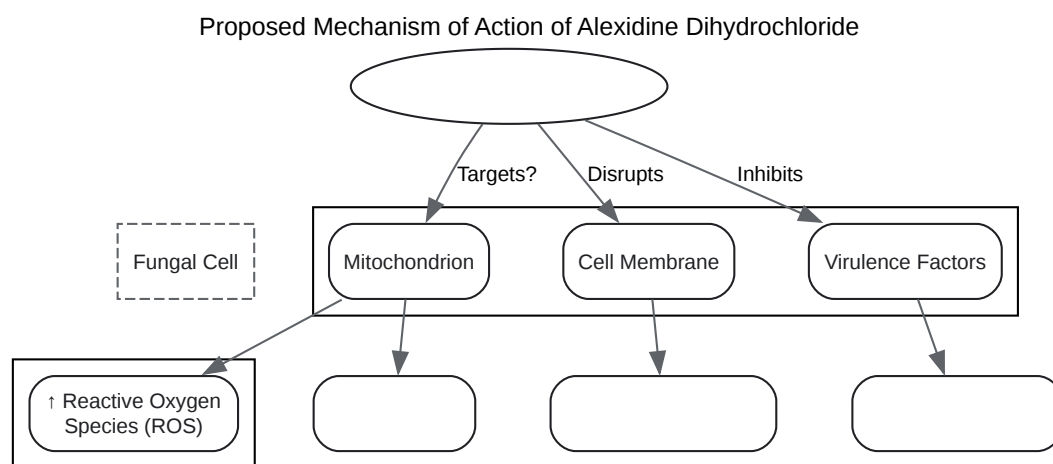
Table 2: Anti-Biofilm Efficacy of **Alexidine Dihydrochloride**

Fungal Biofilm	Activity	Alexidine Dihydrochloride Concentration (µg/mL)	Observations
Candida albicans	Inhibition	150 ng/mL	Inhibited lateral yeast production from hyphal cells. [1] [7]
Candida spp. (Fluconazole-Resistant)	Eradication	3 - 6	Effective against pre-formed biofilms.
Candida auris	Inhibition & Eradication	<10 µM	Significantly killed mature biofilm community. [2]
Aspergillus fumigatus	Inhibition & Eradication	<10 µM	Significantly killed mature biofilm community. [2]
Cryptococcus neoformans	Eradication	1.5 - 6.0	Decimated mature biofilms. [1]
Candida hemeulonii sensu stricto	Inhibition	0.5	Achieved a 78.69% inhibition rate. [5]

Mechanism of Action

While the precise molecular mechanism in fungi is still under investigation, studies suggest that **Alexidine dihydrochloride**'s antifungal activity involves multiple modes of action. In mammalian cells, it is known to target the mitochondrial tyrosine phosphatase PTPMT1, leading to apoptosis.[1][2] In fungal cells, evidence points towards:

- Mitochondrial Dysfunction: Induction of apoptosis-like cell death.
- Cell Membrane Disruption: Leading to nucleotide leakage.[5]
- Induction of Oxidative Stress: Elevated levels of reactive oxygen species (ROS).[8]
- Inhibition of Virulence Factors: Reduction in cell surface hydrophobicity, adhesion, and the yeast-to-hyphae transition in *Candida albicans*. [8]



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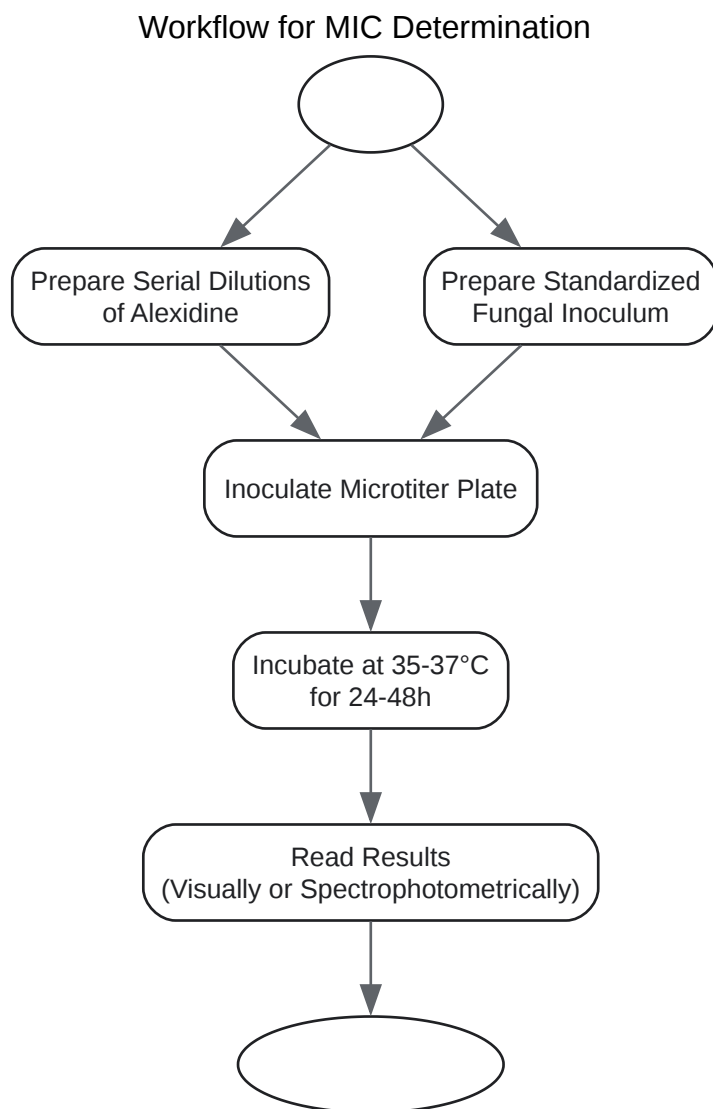
Caption: Proposed Antifungal Mechanism of **Alexidine Dihydrochloride**.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing.

- Objective: To determine the lowest concentration of a drug that inhibits the visible growth of a microorganism.
- Methodology:
 - Prepare a stock solution of **Alexidine dihydrochloride** and serially dilute it in a 96-well microtiter plate.
 - Prepare a standardized fungal inoculum (e.g., $0.5\text{--}2.5 \times 10^5$ cells/mL for yeast).
 - Add the fungal inoculum to each well containing the drug dilutions.
 - Include positive (no drug) and negative (no inoculum) controls.
 - Incubate the plates at 35-37°C for 24-48 hours.
 - The MIC is determined as the lowest concentration with a significant reduction (e.g., $\geq 50\%$ or $\geq 90\%$) in growth compared to the positive control, often assessed visually or spectrophotometrically.



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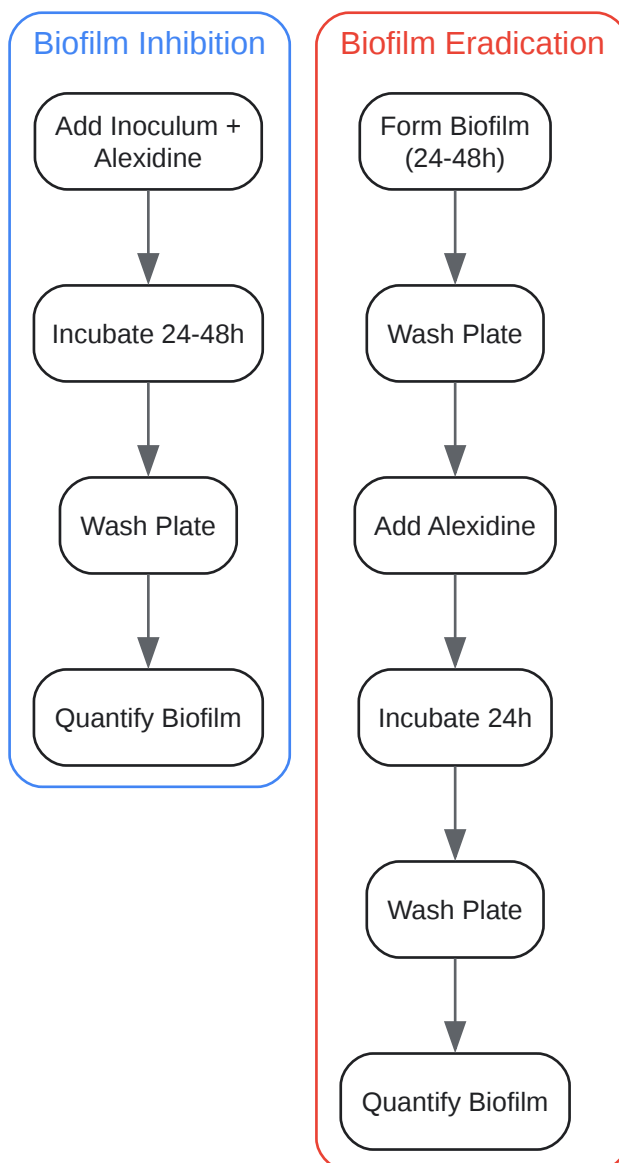
Caption: Experimental Workflow for MIC Determination.

Biofilm Inhibition and Eradication Assays

- Objective: To assess the ability of **Alexidine dihydrochloride** to prevent biofilm formation and destroy pre-formed biofilms.
- Methodology for Biofilm Inhibition:

- Add standardized fungal inoculum to the wells of a microtiter plate.
- Immediately add various concentrations of **Alexidine dihydrochloride**.
- Incubate for 24-48 hours to allow biofilm formation in the control wells.
- Wash the plates to remove non-adherent cells.
- Quantify the remaining biofilm using methods like the XTT assay, which measures metabolic activity.
- Methodology for Biofilm Eradication:
 - Allow biofilms to form in a microtiter plate for 24-48 hours.
 - Wash the plates to remove planktonic cells.
 - Add fresh medium containing various concentrations of **Alexidine dihydrochloride** to the pre-formed biofilms.
 - Incubate for another 24 hours.
 - Wash the plates and quantify the remaining viable biofilm.

Biofilm Assay Workflow

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Caption: Biofilm Inhibition and Eradication Assay Workflows.

Synergistic Potential

Alexidine dihydrochloride not only acts as a potent standalone agent but also enhances the efficacy of conventional antifungals. Studies have shown that it can potentiate the activity of fluconazole and amphotericin B against resistant *Candida* biofilms, suggesting its potential use in combination therapy to overcome drug resistance.[1][7][9]

Conclusion

Alexidine dihydrochloride exhibits potent, broad-spectrum antifungal activity against a wide array of clinically significant fungal pathogens, including multidrug-resistant strains and their biofilms.[1][2][3] Its multifaceted mechanism of action, coupled with its ability to synergize with existing antifungal drugs, positions it as a strong candidate for further development. The repurposing of this FDA-approved compound could significantly accelerate the availability of new therapeutic options to combat the growing challenge of invasive fungal infections.

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